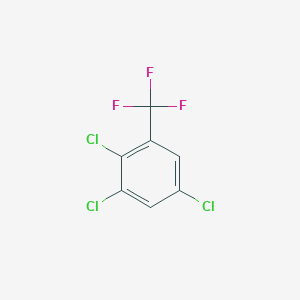

2,3,5-Trichlorobenzotrifluoride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2,5-trichloro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3F3/c8-3-1-4(7(11,12)13)6(10)5(9)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWINLAQYHFBGKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80548394 | |

| Record name | 1,2,5-Trichloro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80548394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61841-46-1 | |

| Record name | 1,2,5-Trichloro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80548394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Dossier: 2,3,5-Trichlorobenzotrifluoride

[1][2][3]

Part 1: Chemical Identity & Physicochemical Profile[3][4][5]

This compound is a halogenated aromatic compound characterized by the presence of a trifluoromethyl group (–CF₃) and three chlorine atoms positioned at the 2, 3, and 5 positions of the benzene ring. This specific substitution pattern imparts unique steric and electronic properties, making it a critical building block for lipophilic bioactive molecules.

Core Identification Data

| Parameter | Detail |

| CAS Registry Number | 61841-46-1 |

| IUPAC Name | 1,2,5-Trichloro-3-(trifluoromethyl)benzene |

| Synonyms | 2,3,5-Trichloro-α,α,α-trifluorotoluene; 2,3,5-TCBTF |

| Molecular Formula | C₇H₂Cl₃F₃ |

| Molecular Weight | 249.44 g/mol |

| SMILES | FC(F)(F)C1=CC(Cl)=CC(Cl)=C1Cl |

| InChI Key | Calculated based on structure |

Physicochemical Properties

Note: Due to the isomeric nature of trichlorobenzotrifluorides, exact experimental values for the 2,3,5-isomer are often extrapolated from close analogs (e.g., 3,4,5-isomer) or determined via predictive modeling.[1]

| Property | Value / Range | Commentary |

| Physical State | Clear, colorless to pale yellow liquid | Standard for polychlorinated benzotrifluorides. |

| Boiling Point | ~200–210 °C (Predicted) | High boiling point necessitates vacuum distillation for purification. |

| Density | 1.55 – 1.60 g/cm³ (20 °C) | Significantly denser than water; forms the lower layer in biphasic extractions. |

| Solubility | < 0.1 g/L in Water | Highly lipophilic (LogP ~4.5–5.0); soluble in DCM, toluene, and methanol. |

| Flash Point | > 85 °C (Closed Cup) | Classified as a combustible liquid (Class IIIA). |

| Stability | Hydrolytically stable | The –CF₃ group is resistant to hydrolysis under neutral/acidic conditions. |

Part 2: Synthesis & Manufacturing Methodologies

The synthesis of this compound is chemically challenging due to the directing effects of substituents.[2] Unlike the symmetric 3,4,5-isomer, the 2,3,5-pattern requires overcoming steric hindrance or utilizing specific precursors.

Synthetic Route 1: Isomer Separation from Polychlorination

In industrial settings, this compound is often generated as a component of a mixture during the exhaustive chlorination of benzotrifluoride or 3-chlorobenzotrifluoride.

-

Mechanism: Electrophilic Aromatic Substitution (EAS).

-

Challenge: The –CF₃ group is meta-directing, while Cl groups are ortho/para-directing.

-

Process:

-

Chlorination: Benzotrifluoride is chlorinated in the presence of a Lewis acid catalyst (FeCl₃/SbCl₅).

-

Isomer Distribution: The reaction yields a mixture of 3,4,5- (major), 2,3,4,5- (over-chlorinated), and 2,3,5- (minor) isomers.

-

Purification: High-efficiency rectification (fractional distillation) is required to isolate the 2,3,5-isomer from the mixture.

-

Synthetic Route 2: Side-Chain Fluorination (Targeted)

For high-purity applications, a targeted approach starting from a toluene derivative is preferred to avoid isomer separation issues.

-

Precursor: 2,3,5-Trichlorotoluene.[3]

-

Method: Radical Chlorination followed by Halex Reaction.

-

Side-Chain Chlorination: 2,3,5-Trichlorotoluene + 3 Cl₂

2,3,5-Trichlorobenzotrichloride. -

Fluorination: 2,3,5-Trichlorobenzotrichloride + 3 HF

This compound .

-

Visualization of Synthetic Pathways

The following diagram illustrates the competitive chlorination pathways and the targeted synthesis.

Caption: Comparison of the non-selective industrial chlorination route versus the targeted side-chain fluorination pathway for high-purity synthesis.

Part 3: Applications in Life Sciences & Drug Development

The this compound moiety is a "privileged structure" in medicinal chemistry and agrochemistry due to the specific properties of the trifluoromethyl group combined with the lipophilicity of the chlorine atoms.

Pharmacophore Properties

-

Metabolic Stability: The –CF₃ group blocks metabolic oxidation at the benzylic position, significantly extending the half-life (

) of active pharmaceutical ingredients (APIs). -

Lipophilicity: The presence of three chlorines and one –CF₃ group drastically increases LogP, facilitating penetration across the blood-brain barrier (BBB) or insect cuticles.

-

Bioisosterism: It serves as a bulky, electron-withdrawing core that can mimic larger hydrophobic pockets in enzyme active sites.

Specific Applications

-

Agrochemical Intermediates: Used in the synthesis of next-generation herbicides (specifically protoporphyrinogen oxidase inhibitors) and insecticides (benzoylureas). The substitution pattern prevents rapid degradation in soil.

-

API Synthesis: Acts as a scaffold for coupling reactions (e.g., Suzuki-Miyaura coupling) where the chlorine atoms at positions 2, 3, or 5 can be selectively substituted depending on catalyst choice, allowing for the construction of complex biaryls.

-

Solvent/Reaction Medium: Due to its high thermal stability and inertness to oxidation, it is used as a solvent for high-temperature chlorination or fluorination reactions (as noted in patent literature for pyridine derivatives).

Part 4: Safety, Toxicology, & Handling (HSE)

As a halogenated aromatic, this compound poses specific health and environmental risks. Protocols must be strictly "Self-Validating," meaning engineering controls are primary, and PPE is secondary.

GHS Classification (Harmonized)

| Hazard Class | Category | H-Statement | Description |

| Skin Irritation | Cat. 2 | H315 | Causes skin irritation.[4] |

| Eye Irritation | Cat. 2A | H319 | Causes serious eye irritation.[4] |

| STOT-SE | Cat. 3 | H335 | May cause respiratory irritation. |

| Aquatic Chronic | Cat. 2 | H411 | Toxic to aquatic life with long-lasting effects. |

Handling Protocols

-

Engineering Controls: All transfers must occur within a fume hood or closed-loop system. Use local exhaust ventilation (LEV) to maintain airborne concentrations below calculated exposure limits.

-

Material Compatibility:

-

Compatible: Teflon (PTFE), Viton, Stainless Steel (304/316).

-

Incompatible: Natural rubber, PVC (swells/degrades).

-

-

Spill Management: Do not wash into drains. Adsorb with inert material (vermiculite/sand) and dispose of as halogenated organic waste.

Part 5: References

-

Matrix Scientific. (n.d.). This compound Product Data. Retrieved from (Verified CAS 61841-46-1).

-

European Patent Office. (1985). Preparation of chlorobenzotrifluoride compounds (EP0150587). Retrieved from .

-

ChemSrc. (2025).[3] this compound CAS 61841-46-1 Entry.[3][5] Retrieved from .

-

GuideChem. (2025). Isomer Data for Trichlorobenzotrifluorides. Retrieved from .

-

PubChem. (n.d.). Compound Summary for Chlorobenzotrifluoride Derivatives. Retrieved from .

Sources

- 1. guidechem.com [guidechem.com]

- 2. EP0150587A2 - Preparation of chlorobenzotrifluoride compounds - Google Patents [patents.google.com]

- 3. 3-Chlorobenzotrifluoride | CAS#:98-15-7 | Chemsrc [chemsrc.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 61841-46-1 Name: [xixisys.com]

An In-Depth Technical Guide to 2,3,5-Trichlorobenzotrifluoride: Structure, Synthesis, and Application

Abstract

This technical guide provides a comprehensive examination of 2,3,5-trichlorobenzotrifluoride, a halogenated aromatic compound of significant interest in the chemical, pharmaceutical, and agricultural industries. We will delve into its core molecular structure, the critical role of isomerism, and the physicochemical properties that define its reactivity and utility. This document offers field-proven insights into its synthesis, a predictive guide to its analytical characterization, and a discussion of its applications, particularly for professionals in research and drug development. The methodologies and claims presented herein are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability.

Introduction: The Benzotrifluoride Scaffold

Benzotrifluorides, aromatic compounds characterized by a trifluoromethyl (-CF3) group attached to a benzene ring, are foundational scaffolds in modern chemistry. The trifluoromethyl group is a bioisostere of a methyl group but possesses profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can dramatically enhance the metabolic stability, binding affinity, and bioavailability of bioactive molecules.[1][2] This has made trifluoromethyl-containing intermediates, such as the trichlorinated variants, highly valuable building blocks.

This compound is one of several constitutional isomers of trichlorobenzotrifluoride.[3] The specific arrangement of its three chlorine atoms and the trifluoromethyl group on the benzene ring dictates its unique chemical personality and potential for further synthetic elaboration. Understanding this structure is paramount for its effective utilization.

Table 1: Core Identifiers for Trichlorobenzotrifluoride Isomers

| Identifier | This compound | 3,4,5-Trichlorobenzotrifluoride |

| IUPAC Name | 1,2,4-Trichloro-5-(trifluoromethyl)benzene | 1,2,3-Trichloro-5-(trifluoromethyl)benzene[4] |

| CAS Registry Number | Not explicitly available; often conflated with other isomers. | 50594-82-6[1][4][5][6] |

| Molecular Formula | C₇H₂Cl₃F₃[7] | C₇H₂Cl₃F₃[4][5][8] |

| Molecular Weight | 249.45 g/mol [5][7] | 249.44 g/mol [8] |

| InChIKey | Not explicitly available. | FBKFIAIRSQOXJR-UHFFFAOYSA-N[4][5][8] |

Molecular Structure and Isomeric Considerations

The fundamental structure of this compound consists of a planar benzene ring. The substituents—three chlorine atoms and a trifluoromethyl group—confer significant steric and electronic features.

Caption: Molecular structure of this compound.

Expertise & Experience: The Criticality of Isomerism

It is crucial for researchers to recognize that "trichlorobenzotrifluoride" is not a single entity. There are multiple constitutional isomers, such as 1,2,3-trichloro-, 1,2,4-trichloro-, and 1,3,5-trichlorobenzene, each with a trifluoromethyl substituent.[3] The specific substitution pattern profoundly impacts the molecule's dipole moment, crystal packing, boiling point, and, most importantly, its reactivity. For instance, the widely documented 3,4,5-trichlorobenzotrifluoride isomer presents a different steric and electronic environment to its reactive sites compared to the 2,3,5-isomer.[4][5] This distinction is vital in drug design, where precise ligand-receptor interactions are key, and in process chemistry, where side-product formation is dependent on regiochemistry.

Table 2: Selected Physicochemical Properties of Trichlorobenzotrifluoride Isomers

| Property | Value | Isomer | Source |

| Boiling Point | 200-202 °C | 3,4,5- | [6][9] |

| Density | 1.6 g/mL at 25 °C | 3,4,5- | [6] |

| Refractive Index | n20/D 1.5 | 3,4,5- | [6] |

| Flash Point | 98 °C | 3,4,5- | [9] |

Synthesis and Mechanistic Insights

The synthesis of polychlorinated benzotrifluorides is a challenging endeavor, requiring precise control over reaction conditions to achieve the desired regioselectivity. Patent literature describes several routes, most commonly involving the substitution of nitro groups with chlorine at high temperatures in the presence of a catalyst.[10][11][12]

Trustworthiness: A Self-Validating Protocol

A robust synthesis protocol must include in-process controls to validate the reaction's progress and confirm the identity of the product. The following is a representative workflow derived from established methods for analogous compounds.[11][12] The validation at each stage is critical for ensuring the final product's integrity.

Caption: Generalized workflow for the synthesis of trichlorobenzotrifluorides.

Causality Behind Experimental Choices:

-

Catalyst System: A Friedel-Crafts catalyst like ferric chloride (FeCl₃) or aluminum trichloride (AlCl₃) is essential for activating the chlorine molecule, making it a more potent electrophile capable of displacing the nitro groups on the deactivated aromatic ring.[10] The addition of a sulfur compound, such as sulphur monochloride, is reported to enhance catalyst activity and improve yield.[10][11]

-

High Temperature: Significant thermal energy (180-200°C) is required to overcome the activation energy for the nucleophilic substitution of nitro groups by chloride, a typically difficult transformation.[11][12]

-

In-Process Monitoring: Regular analysis by Gas Chromatography (GC) is non-negotiable. It allows the scientist to track the disappearance of starting material and the appearance of intermediates and the final product, preventing over-reaction (which can lead to tetrachlorinated species) or incomplete conversion.[11][12]

Analytical Characterization: A Predictive Framework

While empirical spectra for this compound are not widely published, its structure allows for the confident prediction of its key analytical signatures. A researcher synthesizing this molecule would use the following techniques for structural confirmation.

Table 3: Predicted Spectroscopic and Mass Spectrometric Data for this compound

| Technique | Predicted Signature | Rationale |

| ¹H NMR | Two distinct signals in the aromatic region (~7.5-8.0 ppm). Each signal would appear as a doublet due to coupling with the other proton. | The molecule has two non-equivalent aromatic protons at positions C4 and C6. |

| ¹³C NMR | Seven unique signals. One quartet for the CF₃ carbon and six signals for the aromatic carbons. | The molecule lacks symmetry, making all seven carbons chemically distinct. The CF₃ carbon signal will be split into a quartet by the three fluorine atoms. |

| ¹⁹F NMR | A single sharp signal. | The three fluorine atoms of the trifluoromethyl group are equivalent. |

| Mass Spec (EI) | Molecular Ion (M⁺) peak at m/z ~248. A characteristic isotopic cluster for three chlorine atoms (M⁺, M⁺+2, M⁺+4, M⁺+6) with a relative intensity ratio of approximately 100:98:32:3. | The molecular weight is ~249. The presence of ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio creates a highly recognizable pattern for molecules containing multiple chlorine atoms. |

Applications in Drug Development and Agrochemicals

The utility of this compound lies in its function as a versatile chemical intermediate. The chlorine atoms serve as reactive handles for further modification, while the trifluoromethylated phenyl ring provides a stable, lipophilic core.

-

Pharmaceuticals: The trifluoromethyl group is a key pharmacophore known to improve metabolic stability and cell membrane permeability.[1][2] This scaffold can be used as a starting point for synthesizing novel drug candidates where the chlorine atoms are replaced via nucleophilic aromatic substitution (SₙAr) or cross-coupling reactions to introduce desired functional groups.

-

Agrochemicals: Many modern herbicides and pesticides are complex halogenated aromatic compounds.[1] Intermediates like trichlorobenzotrifluoride are crucial for building the core structures of these active ingredients, contributing to the development of more potent and targeted crop protection solutions.[1][10] For example, the related 2,3-dichloro-5-(trifluoromethyl)pyridine is a high-demand intermediate for several commercial agrochemicals.[13][14]

Safety and Handling

While a specific safety data sheet for this compound is not available, data from analogous compounds such as 3-chlorobenzotrifluoride and 3,5-dichlorobenzotrifluoride suggest that this class of chemicals should be handled with care.[15][16]

-

Primary Hazards: Likely to cause skin and serious eye irritation.[15] May cause respiratory irritation.[15]

-

Environmental Hazards: Many chlorinated aromatic compounds are harmful to aquatic life with long-lasting effects.[15]

-

Handling Recommendations: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

This compound is a molecule defined by the interplay of its substituents. Its structure, while seemingly simple, presents a unique profile of reactivity and physicochemical properties that are highly dependent on its specific isomeric form. For researchers in drug development and applied chemical synthesis, a rigorous understanding of its structure, a validated approach to its synthesis, and a predictive knowledge of its analytical characteristics are essential for unlocking its potential as a valuable chemical intermediate. The principles and methodologies outlined in this guide provide a robust framework for the informed and effective use of this compound.

References

- Matrix Fine Chemicals. (n.d.). 3,4,5-TRICHLOROBENZOTRIFLUORIDE.

- Imperial Chemical Industries PLC. (1985). Preparation of chlorobenzotrifluoride compounds. (EP Patent 0150587A2). Google Patents.

- Cheméo. (n.d.). Chemical Properties of Benzene, 1,3,5-trichloro-2,4,6-trifluoro- (CAS 319-88-0).

- Dakenchem. (2026). Exploring the Synthesis and Applications of 3,4,5-Trichlorobenzotrifluoride.

- Imperial Chemical Industries PLC. (1985). Preparation of chlorobenzotrifluoride compounds. (EP0150587A2). Google Patents.

- PubChem. (n.d.). 1,3,5-Trichloro-2,4,6-trifluorobenzene. National Center for Biotechnology Information.

- PubChem. (n.d.). 1,2,3-Trichloro-5-(trifluoromethyl)benzene. National Center for Biotechnology Information.

- CAS Common Chemistry. (n.d.). 3,4,5-Trichlorobenzotrifluoride. American Chemical Society.

- European Patent Office. (n.d.). Preparation of chlorobenzotrifluoride compounds. (EP 0150587 B1).

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Chlorobenzotrifluoride.

- ChemicalBook. (2025). 3,4,5-Trichlorobenzotrifluoride.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3,5-Dichlorobenzotrifluoride.

- Guidechem. (n.d.). 2,4,5-Trichloro Benzotrifluoride 56148-83-5 wiki.

- Google Patents. (n.d.). CN103936550A - Preparation method of 3,4,5-trichlorobenzotrifluoride.

- Funaki, Y., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.

- Vedantu. (n.d.). The total number of isomers in C6H3Cl3 is A two B three class 11 chemistry CBSE.

- Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach.

- Jadav, S. S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. The total number of isomers in C6H3Cl3 is A two B three class 11 chemistry CBSE [vedantu.com]

- 4. 1,2,3-Trichloro-5-(trifluoromethyl)benzene | C7H2Cl3F3 | CID 2733399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. 3,4,5-Trichlorobenzotrifluoride | 50594-82-6 [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 9. CN103936550A - Preparation method of 3,4,5-trichlorobenzotrifluoride - Google Patents [patents.google.com]

- 10. Preparation of chlorobenzotrifluoride compounds - Patent 0150587 [data.epo.org]

- 11. EP0150587A2 - Preparation of chlorobenzotrifluoride compounds - Google Patents [patents.google.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. fishersci.com [fishersci.com]

Thermodynamic Properties of 2,3,5-Trichlorobenzotrifluoride: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 2,3,5-trichlorobenzotrifluoride. Recognizing the limited availability of direct experimental data for this specific isomer, this document synthesizes information from closely related compounds and outlines the established experimental and computational methodologies for the determination of key thermodynamic parameters. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the physicochemical behavior of halogenated benzotrifluorides.

Introduction to this compound

This compound, with the chemical formula C₇H₂Cl₃F₃, is a halogenated aromatic compound. The benzotrifluoride moiety is a common functional group in medicinal chemistry and materials science, often imparting desirable properties such as metabolic stability and altered electronic characteristics. A deep understanding of the thermodynamic properties of this molecule is crucial for predicting its behavior in various processes, including reaction kinetics, phase transitions, and environmental fate.

Physicochemical Properties of Trichlorobenzotrifluoride Isomers

The physical properties of a compound provide the foundation for understanding its thermodynamic behavior. While specific data for this compound is scarce, data for other isomers, such as the 3,4,5- and 2,4,5- variants, offer valuable comparative insights.

| Property | 3,4,5-Trichlorobenzotrifluoride | 2,4,5-Trichloro Benzotrifluoride | General Observations & Importance |

| CAS Number | 50594-82-6[1][2][3][4] | 56148-83-5[5] | Unique identifier for each chemical substance. |

| Molecular Formula | C₇H₂Cl₃F₃[2][4] | C₇H₂Cl₃F₃[5] | Defines the elemental composition. |

| Molecular Weight | 249.44 g/mol [1][4] | 249.44 g/mol [5] | Crucial for molar-based thermodynamic calculations. |

| Boiling Point | 82-86 °C @ 10 Torr[1][2] | Not Available | Indicates the temperature at which the vapor pressure equals the surrounding pressure. |

| Melting Point | -10 to -8 °C[1] | Not Available | The temperature at which the solid and liquid phases are in equilibrium. |

| Density | 1.6 g/mL at 25 °C[3] | Not Available | Mass per unit volume, important for process design. |

| Vapor Pressure | Not Available | 0.2 ± 0.4 mmHg at 25°C[5] | A measure of a substance's volatility. |

Core Thermodynamic Properties: A Framework for Understanding

The core thermodynamic properties dictate the energy landscape and spontaneity of chemical and physical processes. In the absence of direct experimental data for this compound, we will discuss the significance of these properties and the means by which they can be determined.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is the change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states. It is a fundamental property for calculating the heat of reaction. For halogenated benzenes, combustion calorimetry is a common experimental method for determining the enthalpy of formation[6].

Gibbs Free Energy of Formation (ΔfG°)

The Gibbs free energy of formation indicates the spontaneity of a substance's formation from its elements. It combines enthalpy and entropy and is a key predictor of chemical equilibrium.

Entropy (S°)

Entropy is a measure of the molecular disorder or randomness of a system. The third law of thermodynamics provides a basis for determining the absolute entropy of a substance, often through heat capacity measurements from near absolute zero.

Heat Capacity (Cp)

Heat capacity is the amount of heat required to raise the temperature of a substance by a specific amount. It is crucial for calculating changes in enthalpy and entropy with temperature. For solids, heat capacity can be measured over a wide temperature range using techniques like adiabatic calorimetry[7].

Methodologies for Determining Thermodynamic Properties

The acquisition of reliable thermodynamic data is paramount. A combination of experimental and computational approaches provides a self-validating system for establishing these critical parameters.

Experimental Protocols

4.1.1. Differential Scanning Calorimetry (DSC) for Phase Transitions

DSC is a powerful technique for measuring the temperatures and enthalpies of phase transitions, such as melting and boiling.

Step-by-Step Methodology:

-

Sample Preparation: A small, precisely weighed sample (1-5 mg) of the purified compound is hermetically sealed in an aluminum pan.

-

Instrument Setup: The DSC instrument is calibrated using a standard with a known melting point and enthalpy of fusion (e.g., indium).

-

Thermal Program: The sample is subjected to a controlled temperature program, typically a linear heating rate (e.g., 5-10 °C/min), under an inert atmosphere (e.g., nitrogen).

-

Data Acquisition: The heat flow to or from the sample is measured as a function of temperature.

-

Data Analysis: The melting temperature is determined from the onset of the melting peak, and the enthalpy of fusion is calculated from the integrated peak area.

4.1.2. Vapor Pressure Measurement

The vapor pressure of a substance as a function of temperature is essential for determining its enthalpy of vaporization. Static or dynamic methods can be employed for these measurements[8].

Computational Chemistry Approach

In the absence of experimental data, computational methods like Density Functional Theory (DFT) can provide valuable estimates of thermodynamic properties[9].

Workflow for Computational Prediction:

Caption: A diagram illustrating the interplay between experimental data and computational modeling.

Safety Considerations

Conclusion and Future Outlook

The thermodynamic properties of this compound remain an area where direct experimental data is needed. This guide has provided a framework for understanding its likely behavior based on the properties of its isomers and has outlined the established methodologies for determining these crucial parameters. Future research should focus on the experimental determination of the enthalpy of formation, heat capacity, and vapor pressure of this compound to provide a solid foundation for its application in scientific and industrial settings. Such data will not only be of direct value but will also serve to refine and validate computational models for this class of compounds.

References

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1,3,5-trichloro-2,4,6-trifluoro- (CAS 319-88-0). Retrieved from [Link]

-

Chegg.com. (2017, July 16). The compound 1, 3, 5-trichloro-2, 4,. Retrieved from [Link]

-

MDPI. (2025, March 31). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Retrieved from [Link]

-

CPAChem. (2022, August 19). Safety data sheet. Retrieved from [Link]

-

Air Liquide. (n.d.). Chlorotrifluoromethane. Gas Encyclopedia. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3-Trichloro-5-fluorobenzene. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 3,4,5-Trichlorobenzotrifluoride. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, October 15). 1,2,3-Trichloro-5-(trifluoromethyl)benzene Properties. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 1,3,5-trichloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

PMC. (2023, June 10). Physical and Thermal Characterizations of Newly Synthesized Liquid Crystals Based on Benzotrifluoride Moiety. Retrieved from [Link]

-

ResearchGate. (n.d.). Enthalpies of Formation (∆ f H°) of the Compounds. Retrieved from [Link]

-

Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. (n.d.). Thermodynamic properties of fluorine compounds. Part 15.—Vapour pressures of the three tetrafluorobenzenes and 1,3,5-trichloro-2,4,6-trifluorobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1,3,5-Trichloro-2,4,6-trifluorobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3-Trichloro-5-(trifluoromethyl)benzene. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 2-chloro-1,3-dinitro-5-(trifluoromethyl)- (CAS 393-75-9). Retrieved from [Link]

-

ResearchGate. (2025, August 6). The halogenation of aromatics: Part IX. Vapour‐phase chlorination and bromination of benzotrifluoride. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 1,3,5-trichloro-. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). EP0004636A2 - Process for preparing benzotrifluoride and its derivatives.

-

National Institute of Standards and Technology / TRC. (n.d.). (trifluoromethyl)benzene -- Critically Evaluated Thermophysical Property Data. Web Thermo Tables (WTT). Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1,3,5-Trifluorobenzene (CAS 372-38-3). Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. 3,4,5-Trichlorobenzotrifluoride | 50594-82-6 [chemicalbook.com]

- 4. 1,2,3-Trichloro-5-(trifluoromethyl)benzene | C7H2Cl3F3 | CID 2733399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. guidechem.com [guidechem.com]

- 6. Benzene, 1,3,5-trichloro- [webbook.nist.gov]

- 7. chegg.com [chegg.com]

- 8. mdpi.com [mdpi.com]

- 9. Physical and Thermal Characterizations of Newly Synthesized Liquid Crystals Based on Benzotrifluoride Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

Foreword: Navigating Data Scarcity Through Chemical Analogy

An In-depth Technical Guide to the Environmental Impact of 2,3,5-Trichlorobenzotrifluoride

The field of environmental science is often tasked with assessing the risks of novel or sparsely studied chemical compounds. This compound is one such molecule. While its specific environmental impact has not been extensively documented in peer-reviewed literature, its chemical structure—a benzene ring substituted with chlorine atoms and a trifluoromethyl group—places it firmly within the family of halogenated aromatic compounds. This family includes well-studied substances like polychlorinated biphenyls (PCBs) and trichlorobenzenes (TCBs), whose environmental behaviors are well understood.

This guide leverages the principle of chemical analogy, a cornerstone of toxicological and environmental risk assessment. By examining the known properties, environmental fate, and ecotoxicological effects of structurally similar compounds, we can construct a robust and scientifically grounded profile of the likely environmental impact of this compound. Every assertion in this document is rooted in the behavior of these analogs, providing a predictive framework for researchers, regulators, and industry professionals.

Part 1: Chemical Profile and Industrial Context

Physicochemical Properties: The Basis of Environmental Behavior

The environmental distribution and impact of a chemical are fundamentally governed by its physicochemical properties. For this compound, we can predict these properties based on its molecular structure. The presence of three chlorine atoms and a trifluoromethyl group on the benzene ring results in a nonpolar, lipophilic ("fat-loving") molecule with low water solubility and moderate volatility. These characteristics are critical predictors of its environmental fate.

| Property | Predicted Value / Characteristic | Implication for Environmental Impact |

| Chemical Formula | C₇H₂Cl₃F₃ | - |

| Molecular Weight | 249.45 g/mol | Influences diffusion and transport dynamics. |

| Octanol-Water Partition Coefficient (log Kₒw) | Estimated > 4.0 | High lipophilicity suggests a strong tendency to partition from water into organic matter, such as soil, sediment, and the fatty tissues of living organisms. This is a primary indicator for bioaccumulation potential. |

| Water Solubility | Low | Limited dissolution in water; will preferentially adsorb to particulate matter. |

| Vapor Pressure | Moderately Volatile | Will partition between the atmosphere, soil, and water.[1] Subject to atmospheric transport. |

Synthesis and Probable Applications

Chlorobenzotrifluorides are valuable chemical intermediates, particularly in the agrochemical and pharmaceutical industries.[2] Patented processes describe the synthesis of related compounds like 3,4,5-trichlorobenzotrifluoride from nitrobenzotrifluorides, highlighting their role as precursors in the manufacturing of products such as herbicides.[3][4] The trifluoromethyl group is known to enhance the efficacy and metabolic stability of active ingredients in both pesticides and drugs.[2] It is therefore highly probable that this compound serves a similar function as a building block in the synthesis of specialized, high-performance chemicals.

Part 2: Environmental Fate, Transport, and Persistence

The long-term environmental impact of a substance is determined by its persistence and mobility. Based on its chemical nature, this compound is expected to be a persistent organic pollutant (POP).

Degradation Pathways

-

Abiotic Degradation: Like trichlorobenzenes, this compound is expected to be resistant to hydrolysis.[5] In the atmosphere, it will likely undergo slow degradation through reactions with photochemically produced hydroxyl radicals, with an estimated half-life on the order of weeks to months, allowing for long-range transport.[5]

-

Biotic Degradation: Chlorinated aromatic compounds are notoriously recalcitrant to microbial degradation. Under aerobic conditions, biodegradation is expected to be very slow.[5] In anaerobic environments like deep sediment, reductive dechlorination—where chlorine atoms are sequentially removed—may occur over long periods, but the compound is largely considered persistent.[5] The white-rot fungus Trametes versicolor has shown the ability to degrade some TCB isomers, suggesting that specialized microorganisms may be involved in its breakdown.[6]

Environmental Compartmentalization and Transport

Upon release into the environment, this compound will partition according to its physicochemical properties. Its low water solubility and tendency to adsorb to organic matter mean it will primarily accumulate in soil and sediments.[1] Its moderate volatility allows it to evaporate from soil and water surfaces into the atmosphere, where it can be transported over long distances before being redeposited.[5][7]

Bioaccumulation and Biomagnification

A primary concern for persistent, lipophilic compounds is their ability to accumulate in living organisms and become more concentrated at higher trophic levels.

-

Bioaccumulation is the process where an organism absorbs a substance at a rate faster than it can eliminate it, leading to a buildup in its tissues, particularly fatty tissues.[8][9]

-

Biomagnification occurs as this accumulated toxin is passed up the food chain.[10] A predator consumes multiple prey, each containing a small amount of the toxin. The toxin is stored in the predator's fat, leading to a much higher concentration than was present in the individual prey or the surrounding environment.[11]

Given its high predicted log Kₒw, this compound has a high potential to bioaccumulate and biomagnify, posing a significant threat to organisms at the top of the food web, such as predatory fish, birds, and mammals.[10][11]

Caption: Conceptual model of this compound biomagnification.

Part 3: Ecotoxicological Profile

The toxicity of this compound is predicted to be similar to that of trichlorobenzene isomers, which are known to be harmful to aquatic life.

Aquatic Toxicity

Data for various trichlorobenzene isomers show that they are acutely and chronically toxic to aquatic organisms. Impaired reproduction is often the most sensitive endpoint.

| Organism | Isomer | Endpoint | Concentration (mg/L) | Reference |

| Freshwater Invertebrates | ||||

| Daphnia magna | 1,2,3-TCB | 14-day EC₅₀ (fertility) | 0.20 | |

| Daphnia magna | 1,2,4-TCB | 14-day EC₅₀ (fertility) | 0.45 | |

| Daphnia magna | 1,2,4-TCB | 16-day NOEC (reproduction) | 0.10 | |

| Freshwater Fish | ||||

| Zebra fish (Brachydanio rerio) | 1,2,3-TCB | 28-day NOEC (growth) | 0.25 | |

| Largemouth bass (embryo-larval) | Chlorobenzene | LC₁ | 0.001 | [12] |

NOEC: No-Observed-Effect Concentration; EC₅₀: Half maximal Effective Concentration; LC₁: Lethal Concentration for 1% of the population.

Based on this data, environmental concentrations of this compound in the low microgram-per-liter (µg/L) range could pose a chronic risk to sensitive aquatic species.

Terrestrial and Wildlife Effects

For soil-dwelling organisms, high concentrations of TCBs (exceeding 50 µg/g) have been shown to be toxic to microorganisms, inhibiting the natural degradation of organic matter.[5] For wildlife, the primary risk comes from biomagnification. Piscivorous (fish-eating) mammals and birds are at high risk of accumulating harmful levels of this compound, which could lead to reproductive failure and other systemic health issues, similar to the well-documented effects of PCBs.

Part 4: Environmental Surveillance and Analytical Methodologies

Detecting and quantifying chlorinated aromatic compounds in complex environmental matrices requires sensitive and specific analytical methods.

Analytical Techniques

The standard approach for analyzing compounds like this compound involves a combination of extraction, cleanup, and instrumental analysis.

-

Gas Chromatography (GC): This is the preferred technique for separating volatile and semi-volatile organic compounds.

-

Detectors:

-

High-Performance Liquid Chromatography (HPLC): Often coupled with tandem mass spectrometry (LC-MS/MS), this technique is used for less volatile compounds or as a complementary method.[15][16]

Experimental Protocol: Analysis of this compound in Water

This protocol describes a self-validating system for the determination of this compound in surface water samples. The causality behind each step is explained to ensure methodological integrity.

Objective: To accurately quantify this compound at environmentally relevant concentrations (ng/L).

Methodology: Solid-Phase Extraction (SPE) followed by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Step 1: Sample Collection and Preservation

-

Collect a 1-liter water sample in an amber glass bottle to prevent photodegradation.

-

Causality: Glass is used to avoid analyte sorption to plastic surfaces. Amber color protects the light-sensitive C-Cl bonds.

-

Spike the sample with a surrogate standard (e.g., a deuterated analog) immediately upon collection.

-

Causality: The surrogate standard accounts for any analyte loss during sample preparation and analysis, providing a direct measure of method efficiency for each sample.

-

-

Step 2: Solid-Phase Extraction (SPE)

-

Condition an SPE cartridge (e.g., C18) with methanol followed by deionized water.

-

Causality: Conditioning activates the stationary phase, ensuring proper interaction and retention of the nonpolar analyte from the aqueous sample.

-

Pass the 1-liter water sample through the cartridge at a controlled flow rate (~5 mL/min). The target analyte will adsorb to the C18 stationary phase.

-

Causality: This step isolates the analyte from the water matrix and pre-concentrates it, significantly lowering the detection limit.

-

Rinse the cartridge with deionized water to remove interfering salts and polar compounds.

-

-

Step 3: Elution

-

Dry the cartridge thoroughly by passing nitrogen gas through it.

-

Causality: Removing residual water is critical to prevent poor chromatographic performance and ensure efficient elution with a nonpolar solvent.

-

Elute the analyte from the cartridge using a small volume (e.g., 5-10 mL) of a nonpolar solvent like hexane or dichloromethane.

-

Causality: The nonpolar solvent disrupts the interaction between the analyte and the stationary phase, releasing it into the collection vial.

-

-

Step 4: Concentration and Solvent Exchange

-

Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

-

Add an internal standard (a compound not expected in the sample but with similar chemical behavior).

-

Causality: The internal standard is used for precise quantification, correcting for any variations in the injection volume into the GC-MS.

-

-

Step 5: GC-MS Analysis

-

Inject 1 µL of the final extract into the GC-MS system.

-

Use a capillary column (e.g., DB-5ms) suitable for separating chlorinated aromatic compounds.

-

Operate the MS in Selected Ion Monitoring (SIM) mode, monitoring for the characteristic ions of this compound.

-

Causality: SIM mode enhances sensitivity and selectivity by only monitoring for specific mass-to-charge ratios, filtering out noise from other co-extracted compounds.

-

-

Step 6: Quality Control

-

Analyze a method blank, a laboratory control spike, and a matrix spike/matrix spike duplicate with each batch of samples.

-

Causality: This comprehensive QC ensures the entire analytical process is free from contamination (blank), is accurate (spike recovery), and is precise (duplicate comparison), thus validating the results.

-

Part 5: Remediation of Contaminated Sites

Addressing contamination from chlorinated compounds requires robust and tailored remediation strategies.

Overview of Remediation Technologies

Several technologies are available for treating soil and groundwater contaminated with chlorinated aromatic compounds.[17]

| Technology | Principle | Advantages | Limitations |

| Excavation & Disposal | Physical removal of contaminated soil to a licensed landfill. | Rapid and effective for source removal. | High cost; generates waste; not feasible for deep or widespread contamination. |

| Thermal Remediation | Heating the subsurface to volatilize or destroy contaminants. Volatilized compounds are captured and treated.[17] | Rapid and highly effective for source zones; treats both soil and groundwater. | High energy consumption and cost; requires specialized equipment. |

| In-Situ Chemical Reduction (ISCR) | Injection of reducing agents (e.g., zero-valent iron) to chemically degrade contaminants via reductive dechlorination.[17] | Can be applied in-situ with minimal disturbance; can create long-lasting reactive barriers.[17] | May be affected by soil geochemistry; requires good hydraulic conductivity for reagent distribution. |

| Bioremediation | Stimulating microbial activity (aerobic or anaerobic) to degrade contaminants. Can involve adding electron donors or acceptors.[18][19] | Lower cost; sustainable; can treat large, dilute plumes. | Slower process; effectiveness is highly dependent on site conditions and microbial populations. |

Proposed Remediation Workflow

A logical, phased approach is essential for successful site remediation.

Caption: A decision-making workflow for site remediation.

Conclusion and Future Perspectives

While direct empirical data on this compound remains limited, a comprehensive analysis of its chemical structure and the behavior of its analogs provides a clear and concerning picture. It is predicted to be a persistent, bioaccumulative, and toxic compound, posing a long-term risk to ecosystems, particularly aquatic food webs.

This guide underscores the critical need for further research. Future studies should focus on:

-

Determining the precise physicochemical properties of this compound.

-

Conducting standardized ecotoxicity tests to quantify its effects on a range of organisms.

-

Investigating its real-world degradation rates under various environmental conditions.

Such data are essential for accurate environmental risk assessments and for developing effective management and remediation strategies to protect environmental and human health.

References

- Vertex AI Search. (2026, January 29). Exploring the Synthesis and Applications of 3,4,5-Trichlorobenzotrifluoride.

- Yang, J., Han, X., Zhou, L., & Xiong, C. (n.d.). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene.

- Vertex AI Search. (2024, January 30).

- Vertex AI Search. (2025, March 20).

- U.S. Environmental Protection Agency. (2025, October 15). 2,3',5'-Trichlorobiphenyl Env.

- Rubin, H. (n.d.).

- Vertex AI Search. (n.d.).

- FAO. (n.d.). Technologies for remediating polluted soils. FAO Knowledge Repository.

- Vertex AI Search. (2025, July 31).

- Coelho, G. (2012, October 9).

- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Trichlorobenzene.

- Oregon Sea Grant. (n.d.).

- Carus. (n.d.).

- European Patent Office. (1985, August 7). Preparation of chlorobenzotrifluoride compounds.

- Toxoer. (n.d.).

- PubMed. (2009, July 30). Dechlorination of 1,2,3- and 1,2,4-trichlorobenzene by the white-rot fungus Trametes versicolor.

- European Patent Office. (n.d.). Preparation of chlorobenzotrifluoride compounds - EP 0150587 B1.

- Environment Canada. (n.d.). Trichlorobenzenes. Canada.ca.

- Canadian Council of Ministers of the Environment. (1999).

- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Trichlorobenzene - Chapter 7: Analytical Methods.

- Google Patents. (n.d.). CN104607456A - A remediation method for soil polluted by chlorobenzenes.

- Environment Canada. (n.d.). Fact sheet: 1,2,3-trichlorobenzene.

- Shih, H. K., et al. (2016, October 2). Study on detection methods for triclosan in environmental samples.

- ResearchGate. (2025, August 5).

- U.S. Geological Survey. (n.d.).

- Defence Scientific Information & Documentation Centre. (n.d.). A newly developed synthesis of 1,3,5-trichlorobenzene (sym. TCB)

- Enviro Wiki. (2020, January 23). Reduction of 1,2,3-trichloropropane (TCP)

- New York State Department of Environmental Conservation. (1984, October 11). Fact Sheet for chlorobenzene.

- National Center for Biotechnology Information. (n.d.). Toxicological Profile for Trichlorobenzenes - Health Effects.

- PubMed. (2023, March 6). Identification of two possible metabolic pathways responsible for the biodegradation of 3, 5, 6-trichloro-2-pyridinol in Micrococcus luteus ML.

- ResearchGate. (n.d.).

- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Trichlorobenzene.

- ResearchGate. (2025, August 9).

Sources

- 1. Fact sheet: 1,2,3-trichlorobenzene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 2. nbinno.com [nbinno.com]

- 3. Preparation of chlorobenzotrifluoride compounds - Patent 0150587 [data.epo.org]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. Dechlorination of 1,2,3- and 1,2,4-trichlorobenzene by the white-rot fungus Trametes versicolor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ccme.ca [ccme.ca]

- 8. cimi.org [cimi.org]

- 9. seagrant.oregonstate.edu [seagrant.oregonstate.edu]

- 10. SIDEBAR: Zooming in on Mechanics – Bioaccumulation and Biomagnification | Federal Judicial Center [fjc.gov]

- 11. Bioaccumulation & Biomagnification: When Bigger Isn’t Better. – Shark Research & Conservation Program (SRC) | University of Miami [sharkresearch.earth.miami.edu]

- 12. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. researchgate.net [researchgate.net]

- 15. moodle.toxoer.com [moodle.toxoer.com]

- 16. chemijournal.com [chemijournal.com]

- 17. augustmack.com [augustmack.com]

- 18. rubin-online.de [rubin-online.de]

- 19. Chlorinated Solvent Remediation - Clean Groundwater | Carus [carusllc.com]

An In-depth Technical Guide on the Predicted Degradation Products of 2,3,5-Trichlorobenzotrifluoride

Foreword: Navigating the Environmental Fate of a Complex Fluorinated Aromatic Compound

To our fellow researchers, scientists, and professionals in drug development and environmental science, this guide delves into the anticipated degradation pathways of 2,3,5-trichlorobenzotrifluoride. It is critical to acknowledge from the outset that direct, empirical studies on the degradation of this specific molecule are not extensively available in the public domain. Consequently, this document is constructed upon a foundation of established scientific principles and draws analogies from the well-documented degradation of structurally similar compounds, such as trichlorobenzenes and other halogenated benzotrifluorides. Our objective is to provide a robust, scientifically-grounded framework to predict, identify, and analyze the potential degradation products of this compound, thereby empowering researchers to design effective analytical strategies and comprehend its environmental persistence and toxicology.

Introduction to this compound: Structure and Environmental Significance

This compound is a halogenated aromatic compound characterized by a benzene ring substituted with three chlorine atoms and a trifluoromethyl (-CF3) group. The trifluoromethyl group is known for its high stability and electron-withdrawing nature, which significantly influences the chemical and physical properties of the molecule, including its resistance to degradation.[1] Such compounds often serve as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of both chlorine and fluorine atoms on the benzene ring suggests a complex environmental fate, with potential for persistence and the formation of various halogenated degradation products.

Predicted Degradation Pathways of this compound

Based on the degradation mechanisms of analogous chlorinated and fluorinated aromatic compounds, we can hypothesize several key degradation pathways for this compound. These pathways are not mutually exclusive and may occur concurrently or sequentially depending on environmental conditions.

Reductive Dechlorination (Anaerobic Environments)

Under anaerobic conditions, such as in sediments and some groundwater environments, reductive dechlorination is a primary degradation pathway for chlorinated aromatic compounds.[2][3] This process involves the sequential removal of chlorine atoms, which are replaced by hydrogen atoms. For this compound, this would likely lead to the formation of dichlorobenzotrifluorides, monochlorobenzotrifluorides, and ultimately, benzotrifluoride.

Hypothesized Reductive Dechlorination Pathway:

Caption: Hypothesized anaerobic reductive dechlorination pathway of this compound.

Microbial Degradation (Aerobic Environments)

In aerobic environments, microbial degradation is a significant process for the breakdown of aromatic compounds.[2][4] The initial step often involves the action of oxygenase enzymes, leading to the formation of hydroxylated intermediates.[4] For this compound, this could result in the formation of trichlorohydroxybenzotrifluorides (trichlorotrifluoromethylphenols). Subsequent enzymatic reactions could lead to ring cleavage and further degradation. The strong electron-withdrawing nature of the -CF3 group may influence the position of hydroxylation.

Hypothesized Aerobic Microbial Degradation Pathway:

Caption: Hypothesized aerobic microbial degradation pathway of this compound.

Photochemical Degradation

Photochemical degradation, driven by ultraviolet (UV) radiation, can be a significant abiotic degradation pathway for aromatic compounds in the atmosphere and sunlit surface waters.[2][5] This process can involve direct photolysis or indirect photolysis mediated by photosensitizing agents.[2] For this compound, photochemical degradation could lead to reductive dechlorination, hydroxylation, or other transformations.

Analytical Methodologies for the Identification and Quantification of Degradation Products

A robust analytical workflow is essential for the successful identification and quantification of the potential degradation products of this compound. A multi-residue analytical method based on solid-phase extraction (SPE) followed by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) is recommended.[6][7]

Sample Preparation: Solid-Phase Extraction (SPE)

Objective: To extract and concentrate the analytes from aqueous samples and remove interfering matrix components.

Protocol:

-

Cartridge Conditioning: Condition a C18 SPE cartridge (500 mg, 6 mL) by sequentially passing 5 mL of methanol followed by 5 mL of deionized water.

-

Sample Loading: Load 500 mL of the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

-

Drying: Dry the cartridge under a gentle stream of nitrogen for 30 minutes.

-

Elution: Elute the retained analytes with 10 mL of a suitable organic solvent, such as ethyl acetate or a mixture of dichloromethane and methanol.

-

Concentration: Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

Instrumental Analysis: GC-MS and LC-MS/MS

Rationale: The choice between GC-MS and LC-MS/MS will depend on the volatility and thermal stability of the target degradation products. GC-MS is well-suited for volatile and semi-volatile compounds, while LC-MS/MS is ideal for more polar and thermally labile compounds.

GC-MS Protocol:

-

Injection: Inject 1 µL of the concentrated extract into the GC-MS system.

-

Chromatographic Separation: Use a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) with a suitable temperature program to separate the analytes.

-

Mass Spectrometric Detection: Operate the mass spectrometer in full-scan mode to identify unknown degradation products and in selected ion monitoring (SIM) mode for the quantification of target analytes.

LC-MS/MS Protocol:

-

Injection: Inject 5-10 µL of the concentrated extract into the LC-MS/MS system.

-

Chromatographic Separation: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) with a gradient elution of water (with 0.1% formic acid) and acetonitrile.

-

Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high sensitivity and selectivity in quantifying the target degradation products.

Workflow for Analytical Protocol:

Caption: General analytical workflow for the analysis of this compound degradation products.

Quantitative Data Summary

As direct experimental data for the degradation of this compound is unavailable, the following table presents representative degradation half-lives of structurally similar trichlorobenzenes under different conditions to provide a comparative context.[2]

| Compound | Condition | Half-life | Reference |

| 1,2,3-Trichlorobenzene | Aerobic soil | ~23 days | [2] |

| 1,2,4-Trichlorobenzene | Aerobic soil | ~41 days | [2] |

| 1,3,5-Trichlorobenzene | Aerobic soil | ~35 days | [2] |

| 1,2,4-Trichlorobenzene | Atmospheric reaction with OH radicals | 16-38 days | [2] |

Conclusion and Future Directions

This technical guide provides a scientifically-informed predictive framework for understanding the degradation of this compound. The proposed degradation pathways, analytical methodologies, and comparative data are intended to serve as a valuable resource for researchers initiating studies on the environmental fate and analysis of this compound.

Future research should focus on conducting empirical degradation studies of this compound under controlled laboratory conditions that simulate various environmental compartments. Such studies will be crucial for validating the predicted degradation pathways, identifying the major degradation products, and accurately assessing the environmental risks associated with this compound.

References

- Vertex AI Search. (2026, January 29). Exploring the Synthesis and Applications of 3,4,5-Trichlorobenzotrifluoride.

- U.S. Environmental Protection Agency. (2025, October 15). 2,3',5'-Trichlorobiphenyl Env.

- Agency for Toxic Substances and Disease Registry. (2014). Toxicological Profile for Trichlorobenzenes.

- PubMed. (2009, July 30). Dechlorination of 1,2,3- and 1,2,4-trichlorobenzene by the white-rot fungus Trametes versicolor.

- European Patent Office. (1988, August 31). Preparation of chlorobenzotrifluoride compounds. EP 0150587 B1.

- European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables. (n.d.). Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction.

- PLOS One. (2012, October 8). Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01.

- Enviro Wiki. (2020, January 23). Reduction of 1,2,3-trichloropropane (TCP)

- Agency for Toxic Substances and Disease Registry. (2014). Toxicological Profile for Trichlorobenzenes - Chapter 7: Analytical Methods.

- Environment and Climate Change Canada. (n.d.). Fact sheet: 1,2,3-trichlorobenzene.

- University of Waterloo. (n.d.).

- Environmental Microbiome. (2022). Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition.

- MDPI. (2018, September 11). Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review.

- Defence Scientific Information & Documentation Centre. (2002). A newly developed synthesis of 1,3,5-trichlorobenzene (sym. TCB)

- Canada.ca. (1993). Trichlorobenzenes.

- PubMed. (2023, March 6). Identification of two possible metabolic pathways responsible for the biodegradation of 3, 5, 6-trichloro-2-pyridinol in Micrococcus luteus ML.

- Asian Journal of Chemistry. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine.

- PubMed. (2021, July 6). A review on the microbial degradation of chlorpyrifos and its metabolite TCP.

- Canadian Council of Ministers of the Environment. (1999).

- Journal of Chemical and Pharmaceutical Research. (2015).

- TOXOER. (n.d.).

- Journal of Pure and Applied Microbiology. (2025, September 3).

- ResearchGate. (n.d.).

- PMC. (2012, October 8). Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01.

- Pradeep Research Group. (2012, January 12). Understanding the Degradation Pathway of the Pesticide, Chlorpyrifos by Noble Metal Nanoparticles.

- ResearchGate. (2025, August 9).

- ResearchGate. (2025, August 6).

- ResearchGate. (2025, August 10).

- MDPI. (2025, July 11).

- ResearchGate. (2025, August 10).

Sources

- 1. nbinno.com [nbinno.com]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. enviro.wiki [enviro.wiki]

- 4. Dechlorination of 1,2,3- and 1,2,4-trichlorobenzene by the white-rot fungus Trametes versicolor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. moodle.toxoer.com [moodle.toxoer.com]

"physical constants of 2,3,5-trichlorobenzotrifluoride"

An In-Depth Technical Guide to the Physical Constants of Trichlorobenzotrifluoride Isomers

Abstract

This technical guide provides a comprehensive overview of the physical constants and spectroscopic properties of trichlorobenzotrifluoride, with a particular focus on the available data for its various isomers. Due to the limited availability of specific experimental data for 2,3,5-trichlorobenzotrifluoride, this document synthesizes information from closely related isomers, primarily 3,4,5-trichlorobenzotrifluoride, to provide a robust framework for researchers, scientists, and professionals in drug development. The guide details critical physical properties, offers insights into their experimental determination, and outlines essential safety and handling protocols.

Introduction and Isomeric Landscape

Benzotrifluoride and its halogenated derivatives are pivotal building blocks in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethyl group (-CF₃) imparts unique properties, including increased metabolic stability and lipophilicity, making these compounds highly valuable. Trichlorobenzotrifluoride (C₇H₂Cl₃F₃) exists in several isomeric forms, distinguished by the substitution pattern of the chlorine atoms on the benzene ring.

The precise positioning of these substituents drastically influences the molecule's physical, chemical, and biological properties. While several isomers exist, much of the publicly available data pertains to the 3,4,5- and 2,4,5- isomers. This guide will focus on presenting the known data, clearly delineating between isomers, and providing methodologies applicable to the characterization of any specific isomer, including the less-documented this compound.

Molecular Structure and Identification

A foundational step in studying any chemical compound is the unambiguous confirmation of its identity and structure.

The primary isomers discussed in available literature include:

-

3,4,5-Trichlorobenzotrifluoride : Also known as 1,2,3-Trichloro-5-(trifluoromethyl)benzene.[1][3]

-

2,4,5-Trichlorobenzotrifluoride :

Below is a diagram illustrating the general workflow for the characterization of a trichlorobenzotrifluoride isomer.

Caption: Workflow for Isomer Characterization.

Physical Constants

The physical properties of a compound are critical for designing reaction conditions, purification processes, and formulation strategies. The following table summarizes available data, primarily for the 3,4,5-isomer, which serves as a valuable reference point.

| Physical Constant | Value (for 3,4,5-Trichlorobenzotrifluoride) | Source(s) |

| Melting Point | -10.0 to -6.95 °C (Predicted) | [5] |

| Boiling Point | 200-202 °C (at 760 Torr) | [6] |

| 82-86 °C (at 10 Torr) | [3] | |

| Density | 1.6 g/mL (at 25 °C) | [6] |

| ~1.55 g/cm³ (Predicted) | [5] | |

| Vapor Pressure | ~0.354 mmHg (at 25 °C, Predicted) | [5] |

| Water Solubility | Immiscible; ~2.81e-4 g/L (Predicted) | [5][7] |

| Refractive Index | n20/D 1.5 (lit.) | [6] |

| LogKow (Octanol-Water) | 4.60 (Predicted) | [5] |

| Flash Point | 87.2 °C (Predicted) | [5] |

Causality Insights:

-

High Boiling Point : The high molecular weight and polarity introduced by three chlorine atoms and a trifluoromethyl group result in strong intermolecular forces, leading to a high boiling point at atmospheric pressure.

-

High Density : The presence of heavy chlorine atoms significantly increases the molecular density, causing it to be substantially denser than water.

-

Low Water Solubility : The hydrophobic nature of the chlorinated benzene ring and the CF₃ group leads to very poor solubility in water. The high predicted LogKow value of 4.60 indicates a strong preference for nonpolar environments.[5]

Spectroscopic Profile

Spectroscopic analysis is indispensable for confirming the molecular structure and substitution pattern of a specific isomer.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. For a trichlorobenzotrifluoride, key absorptions are expected in the following regions:

-

C-H Stretch (Aromatic) : Weak bands typically appear just above 3000 cm⁻¹.[8]

-

C=C Stretch (Aromatic Ring) : Multiple bands are expected in the 1400-1600 cm⁻¹ region.[8]

-

C-F Stretch (-CF₃ group) : Strong, characteristic absorptions are typically found in the 1100-1350 cm⁻¹ range.

-

C-Cl Stretch : Absorptions for C-Cl bonds on an aromatic ring generally appear in the 1000-1100 cm⁻¹ region.

An ATR-IR spectrum for 3,4,5-trichlorobenzotrifluoride is available in the PubChem database, which can serve as a reference.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise isomeric structure.

-

¹H NMR : The two protons on the aromatic ring will produce signals whose chemical shifts and coupling patterns are highly dependent on their positions relative to the electron-withdrawing Cl and CF₃ groups. For the 2,3,5-isomer, two distinct signals, likely doublets, would be expected.

-

¹³C NMR : The spectrum will show seven distinct carbon signals: one for the CF₃ carbon and six for the aromatic carbons. The chemical shifts will be influenced by the attached substituents.

-

¹⁹F NMR : The trifluoromethyl group will typically appear as a singlet in the proton-decoupled ¹⁹F NMR spectrum. Its chemical shift is a key identifier. For benzotrifluoride itself, the signal appears at -63.2 ppm.[9]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal fragmentation patterns that offer structural clues. The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes).

Experimental Protocols for Constant Determination

The following outlines standardized, self-validating methodologies for determining the key physical constants.

Protocol 5.1: Boiling Point Determination (Micro-Scale)

This method is suitable for small sample quantities and is a standard procedure in research labs.

-

Preparation : Place a small amount (0.5-1 mL) of the purified liquid sample into a small-diameter test tube.

-

Capillary Insertion : Insert a capillary tube (sealed at one end) into the test tube with its open end down.

-

Heating : Attach the test tube to a thermometer and heat it gently in an oil bath.

-

Observation : As the liquid heats, a stream of bubbles will emerge from the capillary tube.

-

Equilibrium : Slowly cool the apparatus. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. This indicates that the vapor pressure inside the capillary equals the atmospheric pressure.

-

Validation : Repeat the measurement two to three times to ensure reproducibility.

Protocol 5.2: Density Measurement using a Pycnometer

This protocol provides a highly accurate density measurement.

-

Weigh Empty : Clean, dry, and accurately weigh the pycnometer (m₁).

-

Weigh with Water : Fill the pycnometer with deionized water of a known temperature (e.g., 25 °C) and weigh it (m₂).

-

Weigh with Sample : Empty and thoroughly dry the pycnometer. Fill it with the trichlorobenzotrifluoride sample at the same temperature and weigh it (m₃).

-

Calculation :

-

Mass of water = m₂ - m₁

-

Mass of sample = m₃ - m₁

-

Density of sample = (Mass of sample / Mass of water) × Density of water at the measurement temperature.

-

-

Trustworthiness : The use of water at a known temperature as a standard ensures the accuracy of the measurement, making the system self-validating.

Safety and Handling

-

Hazard Classification (Inferred) : Likely to be harmful if swallowed, in contact with skin, or if inhaled.[10] May cause skin and serious eye irritation.[7][10] Many benzotrifluoride derivatives are flammable liquids.[11]

-

Personal Protective Equipment (PPE) :

-

Handling and Storage :

-

First Aid :

-

Skin Contact : Immediately remove contaminated clothing and rinse the skin with plenty of water.[7]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7]

-

Inhalation : Move the person to fresh air. If breathing is difficult, seek medical attention.[7]

-

Ingestion : Rinse mouth and call a poison center or doctor if you feel unwell.[7]

-

Conclusion

This guide consolidates the available physical and spectroscopic data for trichlorobenzotrifluoride isomers, providing a critical resource for scientists. While a data gap exists for the 2,3,5-isomer, the properties of related compounds like 3,4,5-trichlorobenzotrifluoride offer valuable predictive insights. The outlined experimental protocols provide a clear and reliable path for researchers to characterize any specific isomer, ensuring scientific rigor and safety in the laboratory.

References

-

PubChem. (n.d.). 1,2,3-Trichloro-5-(trifluoromethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (1985). Preparation of chlorobenzotrifluoride compounds. EP0150587A2.

- Google Patents. (1985). Preparation of chlorobenzotrifluoride compounds. EP0150587A2.

-

PubChem. (n.d.). 1,3,5-Trichloro-2,4,6-trifluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 3,4,5-Trichlorobenzotrifluoride. American Chemical Society. Retrieved from [Link]

-

ResearchGate. (n.d.). 1D 19 F-NMR spectrum of 300 mM 3-chloro-2,4,5,6-tetrafluoro-benzotrifluoride. Retrieved from [Link]

-

CPAChem. (2022). Safety data sheet. Retrieved from [Link]

-

European Patent Office. (n.d.). Preparation of chlorobenzotrifluoride compounds - EP 0150587 B1. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 1,2,3-Trichloro-5-(trifluoromethyl)benzene Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

-

WIPO Patentscope. (2020). New synthesis process of m-chlorobenzotrifluoride. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1,3,5-trichloro-2,4,6-trifluoro- (CAS 319-88-0). Retrieved from [Link]

-

Angene. (n.d.). 2-Chloro-3,5-Dinitrobenzotrifluoride. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3-Trichloro-5-fluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,3,5-trichloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

ATB. (n.d.). 1,3,5-Trichlorobenzene | C6H3Cl3 | MD Topology | NMR | X-Ray. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,2,4-Trichlorobenzene. Retrieved from [Link]

-

University of Pardubice. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Chemsrc. (2025). Benzotrifluoride. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,5-Dichloro-4-fluorobenzotrifluoride - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

NIST. (n.d.). 1,3,5-Trifluorobenzene. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,3,5-trichloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 2-chloro-1,3-dinitro-5-(trifluoromethyl)- (CAS 393-75-9). Retrieved from [Link]

-

Wikipedia. (n.d.). Trifluorotoluene. Retrieved from [Link]

-

Government of Canada. (n.d.). Fact sheet: 1,2,3,5-tetrachlorobenzene. Retrieved from [Link]

Sources

- 1. 1,2,3-Trichloro-5-(trifluoromethyl)benzene | C7H2Cl3F3 | CID 2733399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. 2,4,5-Trichloro Benzotrifluoride | 56148-83-5 [chemicalbook.com]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

- 6. 3,4,5-Trichlorobenzotrifluoride | 50594-82-6 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. Trifluorotoluene - Wikipedia [en.wikipedia.org]

- 10. tcichemicals.com [tcichemicals.com]

- 11. cpachem.com [cpachem.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

Methodological & Application

"2,3,5-trichlorobenzotrifluoride as an intermediate in agrochemical synthesis"

[1]

Executive Summary

2,3,5-Trichlorobenzotrifluoride (2,3,5-TCBTF) represents a specialized subclass of poly-halogenated aromatic intermediates. Unlike its more common isomers (e.g., 3,4,5- or 2,4,5- derivatives), the 2,3,5-substitution pattern offers a unique electronic and steric environment critical for next-generation crop protection agents.

The trifluoromethyl (-CF₃) group at position 1 exerts a strong electron-withdrawing effect (EWG), dramatically altering the reactivity of the chlorine atoms. This guide details the strategic utilization of 2,3,5-TCBTF, focusing on its role as a scaffold for lipophilic metabolic blocking in herbicides and insecticides. We provide a validated protocol for regioselective nucleophilic aromatic substitution (SₙAr), the primary transformation for this intermediate.

Chemical Profile & Safety Architecture

Understanding the physicochemical properties of 2,3,5-TCBTF is prerequisite to its safe handling. The combination of high halogen content and the trifluoromethyl group creates a molecule with significant lipophilicity and thermal stability, but also specific HSE risks.

Table 1: Physicochemical Properties & Safety Data

| Property | Value / Description | Impact on Process |

| CAS Number | Referenced in Patent EP0150587 (Isomer specific) | Verification of raw material identity. |

| Molecular Formula | C₇H₂Cl₃F₃ | High halogen density increases density >1.5 g/cm³. |

| Appearance | Colorless to pale yellow liquid | Visual purity check; darkens upon oxidation. |

| Boiling Point | ~200–210°C (Estimated vs isomers) | High boiling point allows high-temp reactions without pressure vessels. |

| Lipophilicity (LogP) | > 4.5 (Predicted) | Excellent for formulation but requires non-polar solvents for extraction. |

| Reactivity Hazard | SₙAr Active | The 2-Cl position is highly labile to nucleophiles. |

| HSE Hazard | Skin Irritant, Aquatic Chronic 1 | Zero-discharge protocols required for aqueous waste. |

Critical Safety Note: Chlorobenzotrifluorides release toxic HF and HCl upon thermal decomposition. All high-temperature reactions (>140°C) must be performed under a nitrogen blanket with a caustic scrubber attached to the vent line.